molecular formula C24H21N3O4 B10912558 3,5-bis(4-methoxyphenyl)-1-(3-nitrobenzyl)-1H-pyrazole

3,5-bis(4-methoxyphenyl)-1-(3-nitrobenzyl)-1H-pyrazole

Cat. No.: B10912558
M. Wt: 415.4 g/mol
InChI Key: YKFRMKOXHWJKFC-UHFFFAOYSA-N
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Description

3,5-bis(4-methoxyphenyl)-1-(3-nitrobenzyl)-1H-pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by its two methoxyphenyl groups and a nitrobenzyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-methoxyphenyl)-1-(3-nitrobenzyl)-1H-pyrazole typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of methoxyphenyl groups: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the nitrobenzyl group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-methoxyphenyl)-1-(3-nitrobenzyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3,5-bis(4-methoxyphenyl)-1-(3-nitrobenzyl)-1H-pyrazole would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The nitro and methoxy groups could play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-bis(4-methoxyphenyl)-1-(3-nitrobenzyl)-1H-pyrazole is unique due to the combination of methoxyphenyl and nitrobenzyl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C24H21N3O4

Molecular Weight

415.4 g/mol

IUPAC Name

3,5-bis(4-methoxyphenyl)-1-[(3-nitrophenyl)methyl]pyrazole

InChI

InChI=1S/C24H21N3O4/c1-30-21-10-6-18(7-11-21)23-15-24(19-8-12-22(31-2)13-9-19)26(25-23)16-17-4-3-5-20(14-17)27(28)29/h3-15H,16H2,1-2H3

InChI Key

YKFRMKOXHWJKFC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NN2CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=C(C=C4)OC

Origin of Product

United States

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